2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha
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Overview
Description
2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid, also known as Boc-Dap-OH, is a derivative of amino acids. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a triphenylmethyl (trityl) group, which are used to protect the amino and sulfanyl groups, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid typically involves the protection of amino acids. One common method involves the use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group and triphenylmethyl chloride (Trt-Cl) to protect the sulfanyl group. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Trt groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DCC.
Oxidation and Reduction: The sulfanyl group can undergo oxidation to form disulfides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while acetic acid or other mild acids can be used for the Trt group.
Major Products
Deprotected Amino Acid: Removal of the protective groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with specific sequences.
Scientific Research Applications
2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and inhibitors.
Bioconjugation: Utilized in the attachment of peptides to other biomolecules for various applications
Mechanism of Action
The compound acts primarily as a protected amino acid derivative. The Boc and Trt groups protect the amino and sulfanyl groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino and sulfanyl groups can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
- ®-2-[(tert-Butoxycarbonyl)amino]-3-(tritylthio)propanoic acid
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Uniqueness
2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid is unique due to the presence of both Boc and Trt protective groups, which provide dual protection during peptide synthesis. This dual protection allows for more complex and selective synthesis of peptides compared to compounds with only one protective group .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4S.C12H23N/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKHCNDMEGATRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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